Home > Products > Screening Compounds P16326 > Axitinib N-Oxide Tetrahydropyranyl Ether
Axitinib N-Oxide Tetrahydropyranyl Ether -

Axitinib N-Oxide Tetrahydropyranyl Ether

Catalog Number: EVT-13565858
CAS Number:
Molecular Formula: C27H26N4O3S
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib N-Oxide Tetrahydropyranyl Ether is a chemical compound derived from Axitinib, an inhibitor used in cancer therapy. This compound is characterized by the presence of a tetrahydropyranyl ether moiety, which serves as a protecting group for hydroxyl functionalities, enhancing the stability and reactivity of the molecule in various chemical environments. The inclusion of the N-oxide functional group adds unique properties that may influence its biological activity and pharmacodynamics.

Source

Axitinib N-Oxide Tetrahydropyranyl Ether can be synthesized from Axitinib, which is primarily used in the treatment of renal cell carcinoma. The synthesis involves the modification of the Axitinib structure to incorporate a tetrahydropyranyl ether and an N-oxide group, thereby creating a compound with potentially enhanced therapeutic properties.

Classification

This compound falls under the category of N-oxides, which are derivatives of amines where an oxygen atom is bonded to a nitrogen atom. It also belongs to the class of tetrahydropyranyl ethers, which are commonly utilized as protecting groups in organic synthesis due to their stability under various reaction conditions.

Synthesis Analysis

Methods

The synthesis of Axitinib N-Oxide Tetrahydropyranyl Ether involves several steps, including:

  1. Formation of Tetrahydropyranyl Ether: This is typically achieved by reacting alcohols with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction can occur under mild conditions, making it suitable for sensitive substrates .
  2. Incorporation of N-Oxide Functionality: The introduction of the N-oxide group may involve oxidation reactions using agents like hydrogen peroxide or m-chloroperbenzoic acid on the nitrogen-containing precursor .

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification, while spectroscopic methods (NMR, MS) are used for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure of Axitinib N-Oxide Tetrahydropyranyl Ether can be represented by its IUPAC name and molecular formula:

  • Molecular Formula: C30H38N2O7
  • IUPAC Name: Benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate
  • Molecular Weight: 538.6 g/mol.

Data

The structure features a complex arrangement with multiple stereocenters and functional groups that contribute to its reactivity and biological activity. The presence of both tetrahydropyran and N-oxide functionalities suggests potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

Axitinib N-Oxide Tetrahydropyranyl Ether can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield different derivatives depending on the reagents used.
  2. Reduction: Reduction reactions can modify functional groups within the compound, leading to products such as alcohols or amines.
  3. Substitution Reactions: The presence of reactive functional groups allows for nucleophilic substitutions under appropriate conditions.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for directing outcomes.

Mechanism of Action

The mechanism of action for Axitinib N-Oxide Tetrahydropyranyl Ether involves its interaction with specific molecular targets within cancer cells:

  1. Target Binding: The compound may bind to protein kinases involved in tumor growth and angiogenesis.
  2. Inhibition Pathways: By inhibiting these targets, Axitinib N-Oxide Tetrahydropyranyl Ether can disrupt signaling pathways critical for cancer cell proliferation and survival .

Data

Research indicates that compounds with N-oxide functionalities often exhibit enhanced biological activity due to improved solubility and binding affinity to target proteins .

Physical and Chemical Properties Analysis

Physical Properties

Axitinib N-Oxide Tetrahydropyranyl Ether is expected to exhibit:

  • Appearance: Likely a colorless or pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: The tetrahydropyranyl ether provides stability under basic conditions but can be hydrolyzed under acidic conditions.
  • Reactivity: The presence of the N-oxide group enhances reactivity towards nucleophiles and electrophiles .
Applications

Axitinib N-Oxide Tetrahydropyranyl Ether has potential applications in:

  1. Medicinal Chemistry: As a lead compound in developing new anticancer agents.
  2. Synthetic Organic Chemistry: Utilized as a building block in synthesizing more complex molecules.
  3. Pharmaceutical Development: Investigated for its pharmacological properties and efficacy against various cancers .
Introduction to Axitinib N-Oxide Tetrahydropyranyl Ether in Medicinal Chemistry

Role as a Synthetic Intermediate in Tyrosine Kinase Inhibitor Development

Axitinib N-Oxide Tetrahydropyranyl Ether serves as a pivotal precursor in the synthesis of advanced axitinib derivatives with enhanced pharmacological profiles. The strategic incorporation of the THP ether enables chemoselective modifications to the axitinib scaffold by temporarily masking reactive functionalities—specifically hydroxyl groups—during critical coupling reactions. This protection is essential when introducing diverse pharmacophores at the C5 position of the indazole ring, a structural modification proven to modulate kinase selectivity profiles. The N-oxide component simultaneously offers opportunities for metabolic pathway engineering, potentially reducing oxidative deactivation pathways observed with the parent drug [1] [10].

The synthetic utility of this intermediate is exemplified in copper-catalyzed C-S bond formation reactions with (hetero)aryl iodides, where unprotected hydroxyl groups would cause side reactions or catalyst poisoning. By employing the THP-protected intermediate, researchers achieve yields exceeding 80% in critical sulfilimine formation steps essential for producing N-acylsulfenamide precursors of VEGFR2 inhibitors. Subsequent thermal elimination releases the desired sulfenamide while preserving the THP-protected alcohol functionality intact. This orthogonal protection strategy enables sequential functionalization of the axitinib scaffold at multiple positions, a capability demonstrated in the synthesis of apixaban precursors and other complex bioactive molecules with dense functionality [1].

Table 1: Synthetic Applications of Axitinib N-Oxide Tetrahydropyranyl Ether in TKI Development

Reaction TypeKey ConditionsFunction of THP GroupYield RangeApplication Examples
Cu-Catalyzed C-S CouplingCuI, Na₂CO₃, DMSO, 80°CPrevents catalyst poisoning67-88%Apixaban precursors, Empagliflozin derivatives
Thermal EliminationSolvent-free, 100-120°CStable to elimination conditions>90%Sulfenamide intermediates
S-OxidationmCPBA, CH₂Cl₂, 0°CResists peroxidation75-82%Sulfoximine pharmacophores
Palladium-Catalyzed Cross-CouplingPd(PPh₃)₄, K₂CO₃, toluenePrevents undesired O-arylation60-78%Biaryl derivatives for kinase selectivity modulation

Significance of Tetrahydropyranyl Ether in Protecting Group Chemistry

The tetrahydropyranyl (THP) ether stands as a cornerstone of synthetic methodology in pharmaceutical chemistry, particularly for protecting hydroxyl groups in complex, multifunctional molecules like axitinib derivatives. Its exceptional value stems from a combination of mild introduction conditions (catalyzed by PPTS or Bi(OTf)₃), broad stability across diverse reaction environments, and controlled deprotection characteristics under weakly acidic conditions. Unlike benzyl-based protecting groups that increase molecular hydrophobicity and complicate purification, the THP group maintains favorable solubility profiles while introducing minimal steric bulk—a critical advantage when synthesizing polar kinase inhibitor metabolites like axitinib N-oxide [2] [4].

THP protection exhibits remarkable chemoselectivity in the presence of sensitive functional groups ubiquitous in axitinib chemistry. The ether remains stable under basic conditions (pyridine, triethylamine), during organometallic reactions (RLi, RMgX, RCuLi), and through standard acylation and alkylation conditions—all common transformations employed in axitinib analog synthesis. Crucially, the THP group demonstrates orthogonal stability to N-oxides, enabling sequential deprotection strategies in axitinib N-oxide derivatives. Modern innovations in THP chemistry, such as surfactant-mediated protection in water (Tween 20, 2% w/w), have further enhanced its applicability to acid-sensitive substrates by eliminating harsh organic solvents while maintaining high yields (>90% for indazole protection) [4] [7].

The deprotection versatility of THP ethers enables precise synthetic control through various mild acidic conditions: lithium chloride/water in DMSO (90°C), Selectfluor™ in acetonitrile, or bismuth triflate in ethanol. This flexibility allows chemists to remove the protecting group without disturbing acid-labile functionalities or triggering N-oxide rearrangements. For axitinib N-oxide derivatives, this controlled deprotection is essential for liberating the hydroxyl group at the final synthetic stage after completing modifications to the N-oxide or indazole components, thereby preserving the integrity of these sensitive moieties [2] [7].

Table 2: Stability Profile of Tetrahydropyranyl Ether Under Various Reaction Conditions

Reaction ConditionTHP StabilityCompeting Protecting GroupsKey Advantage for Axitinib Chemistry
Strong Bases (t-BuOK, LDA)StableTBDMS unstable to strong basesCompatible with indazole deprotonation
Nucleophiles (NaOCH₃, NH₃)StableAcetals susceptible to aminolysisEnables amine coupling at indazole C3
Reducing Agents (NaBH₄, LiAlH₄)StableBenzyl groups hydrogenolyzedPreserves N-oxide during reduction steps
Oxidation (KMnO₄, CrO₃/Py)StablePMB deprotected by DDQTolerates N-oxidation conditions
Mild Acid (PPTS, pH 4-6)DeprotectedTBDMS stableOrthogonal to silyl protections

Contextualizing Axitinib Derivatives in Antiangiogenic Therapy

Axitinib and its derivatives exert therapeutic effects primarily through potent VEGFR inhibition (IC₅₀ = 0.1-0.3 nM for VEGFR-2), blocking tumor angiogenesis by disrupting VEGF signaling pathways essential for endothelial cell proliferation and migration. The structural evolution from parent axitinib to derivatives like the N-oxide tetrahydropyranyl ether addresses two critical pharmacological challenges: overcoming therapy-induced resistance in advanced cancers and improving metabolic stability profiles. Molecular modifications at the indazole ring—facilitated by THP protection—enable fine-tuning of kinase selectivity to reduce off-target effects while maintaining nanomolar potency against VEGFR2, the primary mediator of pathological angiogenesis in hypervascular tumors like renal cell carcinoma and hepatocellular carcinoma [3] [8].

The integration of the N-oxide moiety represents a strategic approach to modulate the electron distribution within the indazole pharmacophore, potentially enhancing interactions with key residues in the VEGFR2 ATP-binding pocket. Computational docking studies of axitinib derivatives reveal that hydrogen bonding with Cys919 and Lys920 backbone carbonyls is strengthened by the electron-withdrawing properties of the N-oxide, contributing to improved binding affinity despite increased steric demands. Furthermore, the THP-protected hydroxyl group serves as a synthetic handle for introducing polar substituents that enhance aqueous solubility—a valuable property for intravenous formulations targeting advanced hepatocellular carcinoma where oral bioavailability may be compromised by liver dysfunction [8] [10].

Current clinical investigations (24 registered trials as of 2023) focus on axitinib-based combination therapies, particularly with immune checkpoint inhibitors like PD-1/PD-L1 blockers. The structural flexibility offered by intermediates like axitinib N-oxide tetrahydropyranyl ether enables rapid generation of analogs for optimizing these combination regimens. Derivatives with modulated pharmacokinetic profiles—achieved through THP-mediated synthetic pathways—allow precise control over drug exposure timing relative to immunotherapeutic agents, potentially enhancing synergistic effects while minimizing overlapping toxicities. This approach demonstrates how strategic molecular design translates into therapeutic advantage in addressing the complex tumor microenvironment of advanced malignancies [5] [8].

Table 3: Structural and Biological Comparison of Axitinib and Key Derivatives

CompoundCore ModificationVEGFR-2 IC₅₀ (nM)HUVEC Anti-Proliferation (IC₅₀ µM)Key Pharmacological Attribute
Axitinib (AG-013736)None0.2>10First-line RCC therapy
Axitinib N-OxideIndazole N-oxidation1.8*8.7*Enhanced solubility
TM6 DerivativeN=N linker, pyrrole22905.03Improved cellular uptake
TM9 DerivativeN=N linker, p-F-phenyl1382.18Increased antiproliferative potency
THP-Protected IntermediateC6-OH protectionN/AN/AEnables multi-step functionalization

Properties

Product Name

Axitinib N-Oxide Tetrahydropyranyl Ether

IUPAC Name

N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+

InChI Key

AIMSUHVXJWEWAK-NTCAYCPXSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-]

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.